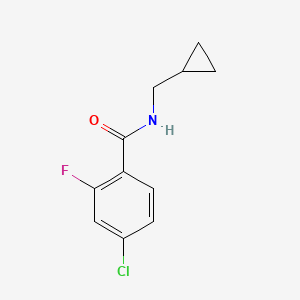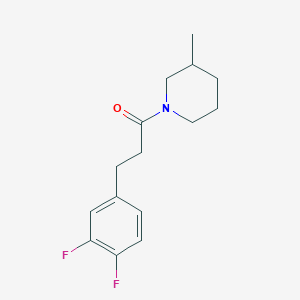
3-(3,4-Difluorophenyl)-1-(3-methylpiperidin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-Difluorophenyl)-1-(3-methylpiperidin-1-yl)propan-1-one, also known as DFP, is a synthetic compound that belongs to the class of cathinones. It is a research chemical that has gained popularity among researchers due to its potential applications in scientific research.
作用機序
The exact mechanism of action of 3-(3,4-Difluorophenyl)-1-(3-methylpiperidin-1-yl)propan-1-one is not fully understood. However, it is believed to act primarily by inhibiting the reuptake of dopamine, serotonin, and norepinephrine in the brain. This results in an increase in the levels of these neurotransmitters in the brain, leading to the stimulant and euphoric effects associated with the drug.
Biochemical and Physiological Effects:
3-(3,4-Difluorophenyl)-1-(3-methylpiperidin-1-yl)propan-1-one has been shown to produce a variety of biochemical and physiological effects in the body. These include increased heart rate, blood pressure, and body temperature, as well as decreased appetite and sleep. It has also been shown to produce changes in mood, cognition, and behavior.
実験室実験の利点と制限
3-(3,4-Difluorophenyl)-1-(3-methylpiperidin-1-yl)propan-1-one has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity. It also produces consistent and reliable results in experiments. However, it is important to note that 3-(3,4-Difluorophenyl)-1-(3-methylpiperidin-1-yl)propan-1-one is a controlled substance and must be handled with care to ensure safety.
将来の方向性
There are several potential future directions for research on 3-(3,4-Difluorophenyl)-1-(3-methylpiperidin-1-yl)propan-1-one. These include further studies on its mechanism of action, as well as its potential applications in the treatment of various neurological and psychiatric disorders. Additionally, there is a need for more research on the long-term effects of 3-(3,4-Difluorophenyl)-1-(3-methylpiperidin-1-yl)propan-1-one use, as well as its potential for abuse and addiction.
In conclusion, 3-(3,4-Difluorophenyl)-1-(3-methylpiperidin-1-yl)propan-1-one is a synthetic compound that has gained popularity among researchers due to its potential applications in scientific research. It has been found to possess a variety of pharmacological properties and interacts with various neurotransmitter systems in the brain. While it has several advantages for use in lab experiments, it is important to handle it with care due to its controlled substance status. There are several potential future directions for research on 3-(3,4-Difluorophenyl)-1-(3-methylpiperidin-1-yl)propan-1-one, including further studies on its mechanism of action and potential therapeutic applications.
合成法
3-(3,4-Difluorophenyl)-1-(3-methylpiperidin-1-yl)propan-1-one can be synthesized using a variety of methods, including the Friedel-Crafts acylation reaction, the Mannich reaction, and the reductive amination reaction. One of the most common methods involves the reaction of 3,4-difluorophenylacetonitrile with methylamine and formaldehyde in the presence of a reducing agent.
科学的研究の応用
3-(3,4-Difluorophenyl)-1-(3-methylpiperidin-1-yl)propan-1-one has been extensively studied for its potential applications in scientific research. It has been found to possess a variety of pharmacological properties, including stimulant, euphoric, and empathogenic effects. It has also been shown to interact with various neurotransmitter systems in the brain, including dopamine, serotonin, and norepinephrine.
特性
IUPAC Name |
3-(3,4-difluorophenyl)-1-(3-methylpiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO/c1-11-3-2-8-18(10-11)15(19)7-5-12-4-6-13(16)14(17)9-12/h4,6,9,11H,2-3,5,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFQZOTWCGJHGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CCC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Difluorophenyl)-1-(3-methylpiperidin-1-yl)propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(3-chlorophenyl)propyl]methanesulfonamide](/img/structure/B7511066.png)


![N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7511087.png)
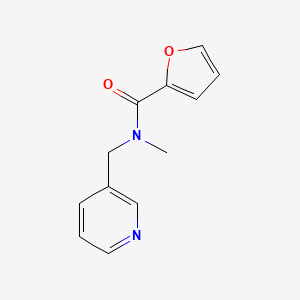
![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone](/img/structure/B7511096.png)

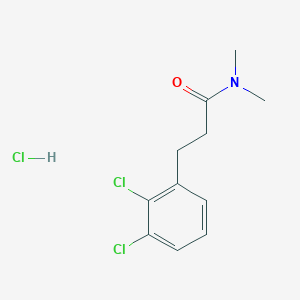

![N-[(3-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7511127.png)
![[5-Methyl-1-(2-methylphenyl)pyrazol-4-yl]-(3-methylmorpholin-4-yl)methanone](/img/structure/B7511129.png)
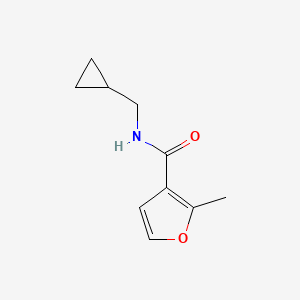
![N-[(3-fluorophenyl)methyl]-N-methylcyclopentanecarboxamide](/img/structure/B7511156.png)
